2-(Pyridazin-3-YL)acetonitrile
Overview
Description
2-(Pyridazin-3-YL)acetonitrile is an organic compound with the molecular formula C6H5N3. It is a derivative of pyridazine, featuring a nitrile group attached to the third position of the pyridazine ring.
Biochemical Analysis
Biochemical Properties
2-(Pyridazin-3-YL)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyridazine ring in this compound is known for its weak basicity, high dipole moment, and dual hydrogen-bonding capacity, which can be crucial in drug-target interactions . These properties enable the compound to participate in molecular recognition processes, potentially affecting enzyme activity and protein-protein interactions.
Cellular Effects
This compound has been shown to impact various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with specific biomolecules can lead to changes in cellular behavior, such as alterations in cell proliferation, differentiation, and apoptosis . Additionally, this compound may affect the expression of genes involved in metabolic pathways, further influencing cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, either inhibiting or activating their function. For example, the pyridazine ring’s dual hydrogen-bonding capacity allows it to form stable complexes with target biomolecules, potentially leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, which need to be carefully monitored.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with specific enzymes can influence the rate of metabolic reactions, potentially leading to changes in metabolite concentrations . These effects can have downstream consequences on cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can affect the compound’s accumulation and distribution, influencing its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within these subcellular structures can influence its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridazin-3-YL)acetonitrile typically involves the reaction of pyridazine derivatives with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution on the pyridazine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridazin-3-YL)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Amides, carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
2-(Pyridazin-3-YL)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(Pyridazin-3-YL)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitrile group can interact with active sites in proteins, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Pyridazine: The parent compound, lacking the nitrile group.
Pyridazinone: A derivative with a keto group instead of the nitrile group.
Pyridazinecarboxylic acid: A derivative with a carboxylic acid group.
Uniqueness: 2-(Pyridazin-3-YL)acetonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
2-pyridazin-3-ylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c7-4-3-6-2-1-5-8-9-6/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJOPCDICFIYGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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